Cas no 1220172-04-2 (2-chloro-6-(pyrrolidin-3-yloxy)pyrazine)

2-Chloro-6-(pyrrolidin-3-yloxy)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a chloro group and a pyrrolidin-3-yloxy moiety. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The chloro group enhances reactivity for nucleophilic substitution, while the pyrrolidine ring contributes to conformational flexibility and potential bioactivity. Its well-defined molecular architecture makes it valuable for constructing complex scaffolds in medicinal chemistry. The compound’s stability under standard conditions ensures ease of handling in laboratory settings. Its utility in cross-coupling reactions and as a precursor for further functionalization underscores its importance in the development of novel bioactive molecules.
2-chloro-6-(pyrrolidin-3-yloxy)pyrazine structure
1220172-04-2 structure
Product name:2-chloro-6-(pyrrolidin-3-yloxy)pyrazine
CAS No:1220172-04-2
MF:C8H10ClN3O
MW:199.637500286102
CID:6177936
PubChem ID:56831273

2-chloro-6-(pyrrolidin-3-yloxy)pyrazine Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-6-(pyrrolidin-3-yloxy)pyrazine
    • EN300-1987281
    • 1220172-04-2
    • Inchi: 1S/C8H10ClN3O/c9-7-4-11-5-8(12-7)13-6-1-2-10-3-6/h4-6,10H,1-3H2
    • InChI Key: NTSBUPDIHMTBFP-UHFFFAOYSA-N
    • SMILES: ClC1=CN=CC(=N1)OC1CNCC1

Computed Properties

  • Exact Mass: 199.0512396g/mol
  • Monoisotopic Mass: 199.0512396g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47Ų
  • XLogP3: 0.8

2-chloro-6-(pyrrolidin-3-yloxy)pyrazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1987281-0.1g
2-chloro-6-(pyrrolidin-3-yloxy)pyrazine
1220172-04-2
0.1g
$553.0 2023-09-16
Enamine
EN300-1987281-2.5g
2-chloro-6-(pyrrolidin-3-yloxy)pyrazine
1220172-04-2
2.5g
$1230.0 2023-09-16
Enamine
EN300-1987281-5g
2-chloro-6-(pyrrolidin-3-yloxy)pyrazine
1220172-04-2
5g
$1821.0 2023-09-16
Enamine
EN300-1987281-10g
2-chloro-6-(pyrrolidin-3-yloxy)pyrazine
1220172-04-2
10g
$2701.0 2023-09-16
Enamine
EN300-1987281-1.0g
2-chloro-6-(pyrrolidin-3-yloxy)pyrazine
1220172-04-2
1g
$1229.0 2023-06-04
Enamine
EN300-1987281-0.5g
2-chloro-6-(pyrrolidin-3-yloxy)pyrazine
1220172-04-2
0.5g
$603.0 2023-09-16
Enamine
EN300-1987281-0.25g
2-chloro-6-(pyrrolidin-3-yloxy)pyrazine
1220172-04-2
0.25g
$579.0 2023-09-16
Enamine
EN300-1987281-10.0g
2-chloro-6-(pyrrolidin-3-yloxy)pyrazine
1220172-04-2
10g
$5283.0 2023-06-04
Enamine
EN300-1987281-0.05g
2-chloro-6-(pyrrolidin-3-yloxy)pyrazine
1220172-04-2
0.05g
$528.0 2023-09-16
Enamine
EN300-1987281-5.0g
2-chloro-6-(pyrrolidin-3-yloxy)pyrazine
1220172-04-2
5g
$3562.0 2023-06-04

2-chloro-6-(pyrrolidin-3-yloxy)pyrazine Related Literature

Additional information on 2-chloro-6-(pyrrolidin-3-yloxy)pyrazine

Recent Advances in the Study of 2-Chloro-6-(pyrrolidin-3-yloxy)pyrazine (CAS: 1220172-04-2) in Chemical Biology and Pharmaceutical Research

The compound 2-chloro-6-(pyrrolidin-3-yloxy)pyrazine (CAS: 1220172-04-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This heterocyclic compound, characterized by its pyrazine core and pyrrolidinyloxy substituent, exhibits unique chemical properties that make it a promising candidate for the synthesis of novel bioactive molecules. Recent studies have focused on its role as a key intermediate in the development of kinase inhibitors and other therapeutic agents targeting various diseases.

One of the most notable findings in recent research is the compound's utility in the synthesis of selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-chloro-6-(pyrrolidin-3-yloxy)pyrazine exhibit potent inhibitory activity against specific protein kinases involved in cancer progression. The study highlighted the compound's ability to form critical hydrogen bonds with kinase active sites, thereby enhancing its selectivity and efficacy. These findings open new avenues for the development of targeted cancer therapies with reduced off-target effects.

Further investigations into the pharmacological properties of 2-chloro-6-(pyrrolidin-3-yloxy)pyrazine have revealed its potential in modulating central nervous system (CNS) targets. A recent preclinical study showed that certain analogs of this compound can cross the blood-brain barrier and exhibit activity against neurotransmitter receptors implicated in neurodegenerative disorders. This discovery has sparked interest in exploring its applications for Alzheimer's disease and Parkinson's disease treatment, although further optimization of its pharmacokinetic properties is required.

From a synthetic chemistry perspective, researchers have developed novel methodologies for the efficient production of 2-chloro-6-(pyrrolidin-3-yloxy)pyrazine and its derivatives. A 2024 publication in Organic Letters described an improved catalytic system for the key coupling reaction between the pyrazine and pyrrolidine moieties, achieving higher yields and better stereocontrol. These advancements in synthetic routes are crucial for scaling up production and facilitating further biological evaluation of this compound class.

The safety profile and toxicological aspects of 2-chloro-6-(pyrrolidin-3-yloxy)pyrazine have also been investigated in recent studies. Preliminary in vitro toxicity screening suggests that the compound shows acceptable cytotoxicity profiles at therapeutic concentrations, though structure-activity relationship studies indicate that certain modifications to the pyrrolidine ring can significantly influence both potency and safety. These findings underscore the importance of careful molecular design when developing derivatives for pharmaceutical applications.

Looking forward, the research community anticipates that 2-chloro-6-(pyrrolidin-3-yloxy)pyrazine will continue to serve as a valuable scaffold for medicinal chemistry. Its versatility in forming diverse molecular architectures while maintaining favorable drug-like properties positions it as a promising lead compound for multiple therapeutic areas. Future research directions likely include the exploration of its applications in infectious diseases and inflammation, as well as further optimization of its physicochemical properties for enhanced bioavailability.

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